
5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% (5-DCPMP) is a phenolic compound that has been studied for its potential use in a variety of scientific applications. It is a white, crystalline solid with a melting point of about 100°C and a purity of 95%. 5-DCPMP has been studied for its ability to act as a catalyst and as an antioxidant, and its potential applications in the fields of biochemistry, physiology, and laboratory experiments.
Scientific Research Applications
5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, and as an antioxidant in the protection of biomolecules from oxidative damage. It has also been studied for its potential use in biochemistry and physiology, as well as in laboratory experiments.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% is not fully understood. It is believed that the compound acts as an antioxidant by scavenging reactive oxygen species (ROS), thus protecting biomolecules from oxidative damage. Additionally, 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% may act as a catalyst in the synthesis of organic compounds by promoting the formation of reactive intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% are not fully understood. However, research has suggested that the compound may be beneficial in the protection of biomolecules from oxidative damage. Additionally, 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% may be useful in the synthesis of organic compounds, as it has been shown to promote the formation of reactive intermediates.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments include its ability to act as a catalyst in the synthesis of organic compounds, and as an antioxidant in the protection of biomolecules from oxidative damage. Additionally, 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% is relatively easy to synthesize and purify, making it a convenient choice for laboratory experiments.
The main limitation of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% is that its mechanism of action is not fully understood. Additionally, the compound may be toxic in high concentrations, and should be handled with caution.
Future Directions
There are a number of potential future directions for the research and application of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95%. These include further research into its mechanism of action and biochemical and physiological effects, as well as potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research into the safety and efficacy of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments is warranted. Finally, 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% may have potential applications in the fields of biotechnology and nanotechnology, as its ability to act as a catalyst and antioxidant may be beneficial in these areas.
Synthesis Methods
5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3,5-dichlorophenol and 2-methoxy-phenol in the presence of a base catalyst. This reaction yields the desired compound in a yield of approximately 80%. The second step involves the purification of the product, which can be accomplished by recrystallization.
properties
IUPAC Name |
5-(3,5-dichlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-3-2-8(6-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJJSDNTATUKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685704 |
Source


|
| Record name | 3',5'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dichlorophenyl)-2-methoxyphenol | |
CAS RN |
1261922-62-6 |
Source


|
| Record name | 3',5'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


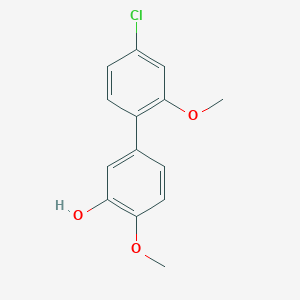



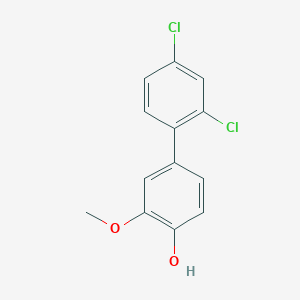
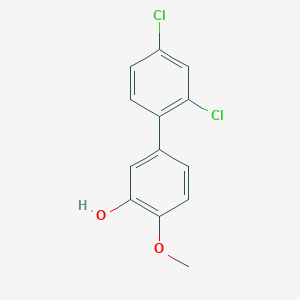
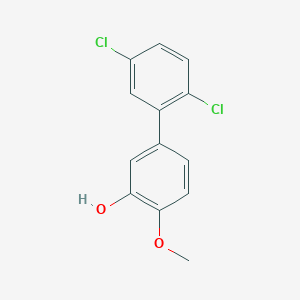
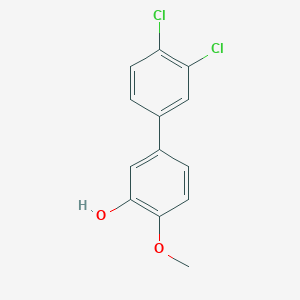

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380216.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380220.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380239.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380249.png)